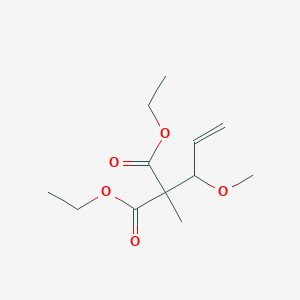
Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester is an organic compound with the molecular formula C10H16O4. It is a diethyl ester derivative of propanedioic acid, featuring a (1-methoxy-2-propenyl)methyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in further chemical reactions. The (1-methoxy-2-propenyl)methyl group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A similar diethyl ester of malonic acid, used in organic synthesis.
Diethyl allylmalonate: Another ester derivative with an allyl group, used in similar applications.
Uniqueness
Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester is unique due to the presence of the (1-methoxy-2-propenyl)methyl group, which imparts distinct chemical properties and reactivity compared to other ester derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
163271-99-6 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
diethyl 2-(1-methoxyprop-2-enyl)-2-methylpropanedioate |
InChI |
InChI=1S/C12H20O5/c1-6-9(15-5)12(4,10(13)16-7-2)11(14)17-8-3/h6,9H,1,7-8H2,2-5H3 |
InChI Key |
PIADVPBBZAOCJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(C=C)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















